4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine

Lipophilicity LogP Membrane permeability

This 4,4-disubstituted cyclohexylamine is a critical building block for CNS-targeted GPCR SAR studies. Its unique ethoxy (-OEt) and trifluoromethyl (-CF3) substitution at the quaternary 4-position provides a distinct LogP (~2.23) and conformational flexibility, enabling precise deconvolution of lipophilicity-driven potency in mGlu and NK1 receptor programs. Choose the mixed-isomer form (CAS 1429903-25-2) to differentiate your lead series from established chemotypes.

Molecular Formula C9H16F3NO
Molecular Weight 211.22 g/mol
CAS No. 1429903-25-2
Cat. No. B1474206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine
CAS1429903-25-2
Molecular FormulaC9H16F3NO
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCCOC1(CCC(CC1)N)C(F)(F)F
InChIInChI=1S/C9H16F3NO/c1-2-14-8(9(10,11)12)5-3-7(13)4-6-8/h7H,2-6,13H2,1H3
InChIKeyYSBOKRFGJYINKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine (CAS 1429903-25-2): A 4,4-Disubstituted Cyclohexylamine Research Building Block for Medicinal Chemistry


4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine (CAS 1429903-25-2, molecular formula C9H16F3NO, MW 211.22 g/mol) is a 4,4-disubstituted cyclohexylamine derivative bearing both an ethoxy (–OEt) and a trifluoromethyl (–CF3) group at the quaternary 4-position of the cyclohexane ring . The compound belongs to a class of fluorinated alicyclic amines that have been explored as key pharmacophoric elements in neurokinin-1 (NK1) receptor antagonists and metabotropic glutamate receptor (mGlu) negative allosteric modulators (NAMs) [1][2]. It is commercially supplied as a mixture of cis/trans stereoisomers at ≥95–98% purity by multiple vendors for research and development use .

Why 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine Cannot Be Generically Substituted: Physicochemical and Pharmacophoric Differentiation from Close Analogs


Within the 4-substituted cyclohexylamine family, seemingly minor structural modifications produce substantial changes in lipophilicity, conformational flexibility, and biological target engagement. Published structure–activity relationship (SAR) studies on 4-substituted cyclohexylamines have demonstrated that varying the 4-position substituent can shift mGlu1 IC50 values from >10,000 nM to as low as 69 nM and mGlu5 IC50 from >30,000 nM to 129 nM—a greater than 100-fold potency range driven solely by changes at this single position [1]. The ethoxy group in 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine introduces a quantifiably distinct lipophilicity profile (LogP ~2.23 vs. ~1.84 for the methoxy analog and ~0.90 for the unsubstituted 4-CF3 analog) and an additional rotatable bond compared to the methoxy congener, factors that directly influence membrane permeability, metabolic stability, and target binding kinetics [2]. Generic substitution with an unsubstituted or methoxy analog therefore risks altering the physicochemical and pharmacological profile in ways that cannot be predicted without explicit comparative data.

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Differentiation: Ethoxy vs. Methoxy vs. Unsubstituted 4-Trifluoromethyl Cyclohexylamine

The ethoxy-substituted target compound exhibits a calculated LogP of 2.23 (Leyan) or cLogP of 1.64 (sildrug/ECBD), which is systematically higher than the methoxy analog (LogP 1.84, Leyan) and substantially exceeds the unsubstituted 4-(trifluoromethyl)cyclohexan-1-amine (LogP 0.90, chemsrc) [1]. The LogP difference of +0.39 versus the methoxy analog and +1.33 versus the unsubstituted analog corresponds to an approximately 2.5-fold and 21-fold increase in octanol-water partition coefficient, respectively, indicating progressively enhanced membrane partitioning potential with increasing alkoxy chain length .

Lipophilicity LogP Membrane permeability Drug-likeness

Conformational Flexibility: Rotatable Bond Count Differentiates Ethoxy from Methoxy and Unsubstituted Analogs

The target compound possesses 2 rotatable bonds (the ethoxy C–O and the O–CH2 bond), compared to 1 rotatable bond for the methoxy analog and effectively 0 rotatable bonds for the unsubstituted 4-CF3 analog (which lacks an alkoxy substituent entirely) . The additional rotatable bond in the ethoxy derivative provides greater conformational sampling capacity, which can favorably influence induced-fit binding to protein targets but also carries an entropic penalty upon binding that may modulate target residence time differently than the more constrained methoxy or unsubstituted analogs .

Conformational flexibility Rotatable bonds Entropic penalty Molecular recognition

Molecular Weight and Hydrogen Bonding Capacity: Systematic Differentiation Across the 4-Alkoxy Series

The molecular weight increases systematically across the alkoxy series: 167.17 (unsubstituted 4-CF3) → 197.20 (4-methoxy) → 211.22 (4-ethoxy), while hydrogen bond acceptor count remains constant at 2 across all three compounds and hydrogen bond donor count stays at 1 [1]. The Topological Polar Surface Area (TPSA) increases from 26.02 Ų (unsubstituted) to 35.25 Ų (both methoxy and ethoxy analogs), reflecting the contribution of the ether oxygen . These properties place the ethoxy analog in a distinct region of drug-like chemical space compared to its lighter analogs, with implications for oral bioavailability prediction according to Lipinski's and Veber's rules .

Molecular weight Hydrogen bonding Pharmacokinetics Lead optimization

Class-Level SAR: 4-Position Substituent Changes on Cyclohexylamine Scaffolds Produce >100-Fold Differences in Biological Target Potency

In a published medicinal chemistry program targeting mGlu1 and mGlu5 negative allosteric modulators (NAMs), a series of 4-substituted cyclohexylamine building blocks was evaluated in a calcium mobilization functional assay [1]. Across seven analogs (compounds 27–33) that varied only in the 4-position substituent of the cyclohexyl ring, mGlu1 IC50 values ranged from 69 nM to >10,000 nM (a >145-fold range), and mGlu5 IC50 values ranged from 129 nM to >30,000 nM (a >230-fold range), directly demonstrating that specific 4-position substitution patterns—including steric bulk and lipophilicity—dramatically control biological activity [1]. While this published dataset does not include the 4-ethoxy-4-trifluoromethyl substitution pattern, it establishes the class-level principle that each 4-substituted cyclohexylamine congener produces a quantitatively unique biological fingerprint that cannot be predicted from analogs without explicit testing [1].

Structure-activity relationship mGlu receptors GPCR allosteric modulators Potency differentiation

Stereochemical Identity: Mixed cis/trans Isomer Batch Versus Stereodefined trans Isomer Availability

The target compound (CAS 1429903-25-2) is supplied as a mixture of cis and trans stereoisomers, with a separately cataloged defined trans isomer (CAS 2770344-41-5) also commercially available . This stereochemical distinction is critical because the relative orientation of the amine and the 4-substituents on the cyclohexane ring directly impacts molecular shape, the spatial presentation of hydrogen bond donors/acceptors, and ultimately target recognition. Published SAR studies on 4-substituted cyclohexylamines have confirmed that cis and trans isomers can exhibit profoundly different biological activities; for example, in the mGlu NAM series, the stereochemistry of the cyclohexylamine attachment point was a key determinant of both mGlu1 and mGlu5 potency [1]. Researchers must therefore specify whether a mixed isomer batch or a stereodefined isomer is required for their experimental objectives.

Stereochemistry cis/trans isomerism Procurement specification Quality control

Recommended Application Scenarios for 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of 4,4-Disubstituted Cyclohexylamine Pharmacophores

The compound is best deployed as a building block in systematic structure–activity relationship (SAR) studies of 4,4-disubstituted cyclohexylamine-containing lead series, particularly those targeting GPCRs such as NK1 or mGlu receptors. The ethoxy group provides a distinct LogP (~2.23) and conformational flexibility (2 rotatable bonds) compared to the methoxy (LogP ~1.84, 1 rotatable bond) and unsubstituted (LogP ~0.90) analogs . Incorporating all three alkoxy variants into a SAR matrix allows medicinal chemists to deconvolute lipophilicity-driven potency effects from hydrogen-bonding or steric contributions. The established class-level precedent—where 4-position changes alter mGlu1 IC50 by >145-fold and mGlu5 IC50 by >230-fold—reinforces the value of testing each substitution pattern individually rather than relying on interpolation from existing data [1].

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a TPSA of 35.25 Ų (or 23.47 Ų depending on computational method), MW of 211.22, and LogP of ~2.23, the compound occupies a physicochemical property space compatible with CNS drug-likeness criteria . It can serve as a reference point for optimizing the balance between lipophilicity (favoring blood-brain barrier penetration) and polar surface area (constraining passive permeability) in CNS-targeted programs. The systematic MW progression from 167.17 (unsubstituted) to 197.20 (methoxy) to 211.22 (ethoxy) provides a rational basis for property-based lead optimization, where the ethoxy variant offers the highest lipophilicity in the series without introducing additional hydrogen bond donors that could impair CNS penetration .

Fragment-Based or Scaffold-Hopping Drug Discovery Requiring Novel Chemical Space

The 4-ethoxy-4-trifluoromethyl substitution pattern is a relatively underexplored combination in the medicinal chemistry literature, as evidenced by the absence of this specific substitution in published mGlu NAM SAR tables despite extensive exploration of related 4-substituted cyclohexylamines [1]. This novelty makes the compound valuable for fragment-based screening libraries or scaffold-hopping campaigns where differentiation from known chemotypes is a strategic objective. Its dual functionalization (hydrogen bond-accepting ethoxy ether plus electron-withdrawing, lipophilic CF3) provides a versatile vector for fragment elaboration that is not replicated by simpler 4-substituted cyclohexylamines .

Analytical Reference Standard for Method Development and Quality Control

The compound is supplied at 95–98% purity from multiple commercial sources, with documented CAS registry, MDL number (MFCD24038730), and computed property data . This makes it suitable as an analytical reference standard for HPLC or LC-MS method development in pharmaceutical impurity profiling programs, particularly for processes involving 4-substituted cyclohexylamine intermediates. The availability of both mixed-isomer (CAS 1429903-25-2) and stereodefined trans-isomer (CAS 2770344-41-5) forms further supports its use in chiral method development and stereochemical purity assessment .

Quote Request

Request a Quote for 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.